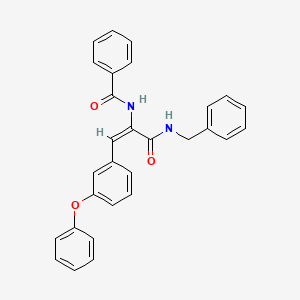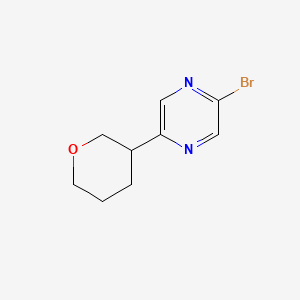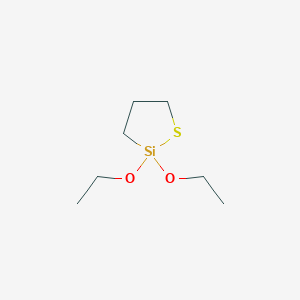
5-methyl-4-nitro-N-(prop-2-en-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group, a methyl group, and a prop-2-en-1-yl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and alkylation reactions, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the nitro group and the pyrazole ring can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-NITRO-1H-PYRAZOLE: Lacks the methyl and prop-2-en-1-yl groups.
3-METHYL-1H-PYRAZOLE: Lacks the nitro and prop-2-en-1-yl groups.
N-(PROP-2-EN-1-YL)-1H-PYRAZOLE: Lacks the methyl and nitro groups.
Uniqueness
3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group can enhance its reactivity, while the prop-2-en-1-yl group can influence its solubility and binding interactions.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-prop-2-enyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10N4O2/c1-3-4-8-7-6(11(12)13)5(2)9-10-7/h3H,1,4H2,2H3,(H2,8,9,10) |
InChI Key |
GGMCNUOABIKFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)

![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)




![3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713203.png)
